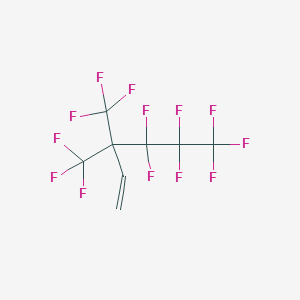

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene is a chemical compound with the molecular formula C8H3F13 . It is a member of the class of compounds known as fluoroalkenes .

Molecular Structure Analysis

The molecular structure of 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene consists of a hexene backbone with two trifluoromethyl groups attached at the 3rd carbon and seven fluorine atoms attached at the 4th, 5th, and 6th carbons . The exact 3D conformer of the molecule can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene include a molecular weight of 346.09 g/mol . Other properties such as density, melting point, and boiling point are not specified in the available resources .Scientific Research Applications

Chemical Synthesis and Reactivity

Studies have explored the reactivity and synthetic applications of highly fluorinated compounds, including those structurally similar to 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene. For instance, research on fluorinated sulfur-containing heterocycles demonstrates their reactivity towards nucleophilic and oxidizing agents, leading to various ring-opening products and oxidation outcomes, highlighting the potential for creating new molecules with unique properties (Petrov, Lustig, & Marshall, 2007).

Liquid-Liquid Separation Technologies

The use of ionic liquids for the liquid-liquid separation of hex-1-ene from hexane showcases the importance of highly fluorinated compounds in enhancing separation processes. This study suggests that fluorinated ionic liquids can provide excellent selectivity and solute distribution ratios, beneficial for industrial separation techniques (Karpińska, Wlazło, & Domańska, 2017).

Polymer Synthesis

Research into the synthesis of new fluorine-containing polyethers utilizing highly fluorinated monomers demonstrates the role of such compounds in producing materials with low dielectric properties and high thermal stability. These polymers are of interest for applications requiring materials with specific electrical and thermal characteristics (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).

Catalysis and Organic Transformations

The effect of trimethylaluminum on catalytic systems involving fluorinated compounds for isomerization reactions has been studied, indicating the potential of these systems for chemical transformations. Such research paves the way for developing more efficient catalytic processes in organic synthesis (Bravaya, Faingol’d, Babkina, Petrova, Makhaev, Gagieva, Tuskaev, & Bulychev, 2011).

Material Science and Engineering

Studies on the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines, including structures related to heptafluoro compounds, highlight the importance of such materials in creating advanced polymers. These polymers possess excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Safety And Hazards

properties

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13/c1-2-3(6(13,14)15,7(16,17)18)4(9,10)5(11,12)8(19,20)21/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVAVKKRUIZRRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338647 |

Source

|

| Record name | 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

CAS RN |

79272-26-7 |

Source

|

| Record name | 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79272-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.